Carbamic acid, butyl-, 2-[(2-cyanoethyl)[4-[(4-nitrophenyl)azo]phenyl]amino]ethyl ester Carbamic acid, butyl-, 2-[(2-cyanoethyl)[4-[(4-nitrophenyl)azo]phenyl]amino]ethyl ester
Brand Name: Vulcanchem
CAS No.: 61556-47-6
VCID: VC18675501
InChI: InChI=1S/C22H26N6O4/c1-2-3-14-24-22(29)32-17-16-27(15-4-13-23)20-9-5-18(6-10-20)25-26-19-7-11-21(12-8-19)28(30)31/h5-12H,2-4,14-17H2,1H3,(H,24,29)
SMILES:
Molecular Formula: C22H26N6O4
Molecular Weight: 438.5 g/mol

Carbamic acid, butyl-, 2-[(2-cyanoethyl)[4-[(4-nitrophenyl)azo]phenyl]amino]ethyl ester

CAS No.: 61556-47-6

Cat. No.: VC18675501

Molecular Formula: C22H26N6O4

Molecular Weight: 438.5 g/mol

* For research use only. Not for human or veterinary use.

Carbamic acid, butyl-, 2-[(2-cyanoethyl)[4-[(4-nitrophenyl)azo]phenyl]amino]ethyl ester - 61556-47-6

Specification

CAS No. 61556-47-6
Molecular Formula C22H26N6O4
Molecular Weight 438.5 g/mol
IUPAC Name 2-[N-(2-cyanoethyl)-4-[(4-nitrophenyl)diazenyl]anilino]ethyl N-butylcarbamate
Standard InChI InChI=1S/C22H26N6O4/c1-2-3-14-24-22(29)32-17-16-27(15-4-13-23)20-9-5-18(6-10-20)25-26-19-7-11-21(12-8-19)28(30)31/h5-12H,2-4,14-17H2,1H3,(H,24,29)
Standard InChI Key WFDRYDMTWFOSCK-UHFFFAOYSA-N
Canonical SMILES CCCCNC(=O)OCCN(CCC#N)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)[N+](=O)[O-]

Introduction

Structural and Functional Attributes

Molecular Architecture

The compound features a central carbamate core (butyl carbamate) linked to a substituted ethylamine group. The amine moiety is further functionalized with a cyanoethyl group (CH2CH2CN-\text{CH}_2\text{CH}_2\text{CN}) and an azo-aromatic system (N=N-\text{N}=\text{N}-) bridging a nitrophenyl (C6H4NO2-\text{C}_6\text{H}_4\text{NO}_2) and phenyl group. This combination of electron-withdrawing (nitro, cyano) and electron-donating (amine) groups creates a polarized structure conducive to redox activity and intermolecular interactions .

Physicochemical Properties

PropertyValue
CAS No.61556-47-6
Molecular FormulaC22H26N6O4\text{C}_{22}\text{H}_{26}\text{N}_{6}\text{O}_{4}
Molecular Weight438.5 g/mol
Functional GroupsCarbamate, azo, cyano, nitro
SolubilityLikely polar aprotic solvents

The nitro and azo groups contribute to low solubility in water but enhance solubility in dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Synthesis and Reaction Pathways

Synthetic Strategy

The synthesis involves multi-step reactions starting with carbamic acid derivatives. Key steps include:

  • Diazotization and Azo Coupling: Formation of the azo linkage via reaction of 4-nitroaniline with a diazonium salt, followed by coupling to 4-aminophenol .

  • Amine Functionalization: The resulting azo-aniline undergoes alkylation with 2-cyanoethyl bromide to introduce the cyanoethyl group.

  • Carbamate Formation: Reaction with butyl chloroformate in the presence of a base (e.g., triethylamine) to form the carbamate ester.

Reaction conditions (temperature: 0–5°C for diazotization; 60–80°C for coupling) are critical to avoid side reactions like diazo group decomposition .

Optimization and Challenges

  • Purity Control: Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are employed to monitor intermediate and final product purity.

  • Yield Enhancement: Excess reagents (e.g., 1.6 equivalents of mesitylenesulfonyl hydroxide) improve yields in urea-forming steps, as demonstrated in analogous Aza-Lossen rearrangements .

Characterization and Analytical Data

Spectroscopic Methods

  • NMR Spectroscopy: 1H^1\text{H} NMR would reveal signals for the butyl group (δ 0.8–1.5 ppm), aromatic protons (δ 7.0–8.5 ppm), and cyanoethyl protons (δ 2.5–3.5 ppm).

  • IR Spectroscopy: Peaks for N=N\text{N}=\text{N} (∼1450 cm1^{-1}), NO2\text{NO}_2 (∼1520 cm1^{-1}), and carbamate C=O (∼1700 cm1^{-1}) confirm functional groups.

Chromatographic Behavior

HPLC analysis under reverse-phase conditions (C18 column, acetonitrile/water mobile phase) would show retention times correlating with the compound’s hydrophobicity, analogous to azo-Schiff bases .

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